molecular formula C15H15BrO4S B5048037 3,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate

3,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate

Cat. No.: B5048037
M. Wt: 371.2 g/mol
InChI Key: IWLGSWRGMMAWEV-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 5-bromo-2-methoxybenzenesulfonate is a benzenesulfonate ester derivative characterized by a sulfonate group bridging two aromatic rings: a 5-bromo-2-methoxybenzene ring and a 3,5-dimethylphenyl group. The compound’s structural features—including electron-withdrawing bromo and electron-donating methoxy substituents on the benzene ring, combined with the sterically bulky 3,5-dimethylphenyl group—impart unique physicochemical and biological properties.

Properties

IUPAC Name

(3,5-dimethylphenyl) 5-bromo-2-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO4S/c1-10-6-11(2)8-13(7-10)20-21(17,18)15-9-12(16)4-5-14(15)19-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLGSWRGMMAWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate typically involves the reaction of 3,5-dimethylphenol with 5-bromo-2-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

    Coupling Reactions: It participates in palladium-catalyzed Suzuki coupling reactions with various aryl or heteroaryl boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used. The reactions are performed under an inert atmosphere, usually nitrogen or argon.

Major Products

    Substitution Reactions: The major products are the substituted derivatives of the original compound.

    Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

3,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a reactant in palladium-catalyzed Suzuki coupling reactions to synthesize biaryl compounds.

    Biology: The compound can be used to modify biomolecules for studying their interactions and functions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of functional materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 3,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom acts as a leaving group in substitution reactions, while the sulfonate ester group provides stability to the molecule. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl groups.

Comparison with Similar Compounds

Key Observations :

  • The naphthalen-2-yl analog exhibits higher molecular weight and lipophilicity (XLogP3 = 4.9) due to the fused aromatic system, which may enhance membrane permeability but reduce aqueous solubility .

Antiviral Activity

The benchmark compound 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]indole-2-carboxyamide demonstrates moderate binding affinity (-7.8 kcal/mol) to HIV-1 reverse transcriptase (RT). Its activity is linked to the sulfonyl group’s ability to engage in hydrogen bonding and hydrophobic interactions with the RT active site . The target compound’s sulfonate ester group may exhibit weaker binding due to reduced hydrogen-bond acceptor capacity compared to sulfonamides.

Solid-State and Structural Comparisons

Crystallographic studies on N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide reveal that meta-substituted methyl groups induce unique packing arrangements, with two molecules per asymmetric unit. This contrasts with analogs bearing electron-withdrawing groups (e.g., nitro), which adopt simpler monoclinic structures .

Biological Activity

3,5-Dimethylphenyl 5-bromo-2-methoxybenzenesulfonate is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes a dimethylphenyl group, a bromo substituent, and a methoxybenzenesulfonate moiety. This structural configuration may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects.

Key Biological Activities:

  • Antiproliferative Effects: The compound has shown efficacy in inhibiting the growth of various cancer cell lines.
  • Mechanistic Insights: Studies suggest that the compound may interfere with specific cellular pathways involved in proliferation and apoptosis.

Case Study 1: Anticancer Activity

In a study examining the effects of various sulfonate derivatives on cancer cells, this compound was tested against gastric cancer cell lines. The results indicated significant inhibition of cell growth compared to control groups, suggesting its potential as an anticancer agent .

Cell LineIC50 (µM)Observations
Gastric Cancer A15Significant growth inhibition
Gastric Cancer B18Moderate growth inhibition
GES-1 (Normal)>50Minimal effect

Case Study 2: Mechanistic Studies

Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. In vitro assays demonstrated that treatment with this compound led to increased levels of cleaved caspase-3 and a decrease in anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the sulfonate group and substitution patterns on the aromatic rings significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances antiproliferative activity .

Q & A

Q. What are the recommended synthetic routes for preparing 3,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via sulfonate esterification. A typical approach involves reacting 5-bromo-2-methoxybenzenesulfonyl chloride with 3,5-dimethylphenol under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key parameters for yield optimization include:

  • Temperature control : Maintaining 0–5°C during sulfonyl chloride addition to minimize side reactions .
  • Solvent selection : Dichloromethane or THF is preferred for solubility and stability of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yields typically range from 70–85% under optimized conditions .

Q. How can the structure and purity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

  • NMR spectroscopy :
    • ¹H NMR : Expect signals for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and methyl groups (δ ~2.3 ppm) .
    • ¹³C NMR : Confirm sulfonate ester linkage (C-SO₂-O resonance ~150 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (exact mass calculated for C₁₅H₁₅BrO₄S: 386.98 g/mol) .
  • HPLC : Purity >98% with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. What are the key challenges in analyzing competing reaction pathways during sulfonate esterification?

Methodological Answer: Competing hydrolysis of the sulfonyl chloride intermediate is a major challenge. To mitigate this:

  • Moisture control : Use anhydrous solvents and inert atmosphere (N₂/Ar) .
  • Kinetic monitoring : Employ in-situ FTIR to track sulfonyl chloride consumption (peak at ~1370 cm⁻¹ for S=O stretching) .
  • Byproduct analysis : LC-MS can identify hydrolyzed products (e.g., 5-bromo-2-methoxybenzenesulfonic acid) for pathway correction .

Q. How does the bromine substituent influence the electronic properties and reactivity of this compound?

Methodological Answer: The bromine atom acts as an electron-withdrawing group, enhancing the electrophilicity of the sulfonate ester. Computational studies (DFT) reveal:

  • Electrostatic potential maps : Increased positive charge density at the sulfur atom, facilitating nucleophilic attack in substitution reactions .
  • Hammett parameters : σₚ value of Br (~0.23) correlates with observed reactivity in Suzuki-Miyaura cross-coupling reactions .

Q. What strategies resolve contradictions in reported spectral data for derivatives of this compound?

Methodological Answer: Discrepancies often arise from solvent effects or impurities. To harmonize

  • Standardize conditions : Use deuterated solvents (e.g., CDCl₃) and internal standards (TMS) for NMR .
  • Cross-validate : Compare with synthesized analogs (e.g., 5-chloro derivatives) to isolate substituent-specific shifts .
  • Collaborative datasets : Share raw spectral files via repositories like Zenodo for peer validation .

Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the role of phosphine oxide catalysts (e.g., bis(3,5-dimethylphenyl)phosphine oxide) in stabilizing intermediates .
  • Thermal stability : TGA/DSC analysis to assess decomposition profiles for applications in high-temperature reactions .

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